N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide
CAS No.: 941958-92-5
Cat. No.: VC6374205
Molecular Formula: C24H33N5O2
Molecular Weight: 423.561
* For research use only. Not for human or veterinary use.
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide - 941958-92-5](/images/structure/VC6374205.png)
Specification
CAS No. | 941958-92-5 |
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Molecular Formula | C24H33N5O2 |
Molecular Weight | 423.561 |
IUPAC Name | N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-ethyloxamide |
Standard InChI | InChI=1S/C24H33N5O2/c1-4-25-23(30)24(31)26-18-22(19-10-12-20(13-11-19)27(2)3)29-16-14-28(15-17-29)21-8-6-5-7-9-21/h5-13,22H,4,14-18H2,1-3H3,(H,25,30)(H,26,31) |
Standard InChI Key | PTTGXSSYZILLRK-UHFFFAOYSA-N |
SMILES | CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-ethyloxamide, reflects its intricate architecture. Key features include:
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A dimethylaminophenyl group at the 4-position, contributing electron-donating properties.
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A piperazine ring substituted with a phenyl group, enhancing receptor-binding versatility.
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An ethyloxamide side chain, which may influence solubility and metabolic stability.
The Standard InChIKey (PTTGXSSYZILLRK-UHFFFAOYSA-N) and SMILES string (CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₃₃N₅O₂ | |
Molecular Weight | 423.561 g/mol | |
CAS Registry Number | 941958-92-5 | |
IUPAC Name | N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-ethyloxamide |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound follows multi-step organic protocols typical for phenylpiperazine derivatives:
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Alkylation: Reaction of 4-(dimethylamino)phenethylamine with a piperazine derivative under basic conditions.
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Acylation: Introduction of the ethyloxamide group via coupling with ethyl oxalyl chloride.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Critical parameters include solvent selection (e.g., dichloromethane for acylation) and temperature control (0–5°C during exothermic steps).
Analytical Characterization
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 424.2 ([M+H]⁺).
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for the dimethylamino group (δ 2.98 ppm, singlet) and piperazine protons (δ 3.20–3.50 ppm, multiplet).
Biological Activity and Mechanistic Insights
Receptor Binding Profile
The compound exhibits affinity for serotonin (5-HT) and dopamine (D₂) receptors, attributed to its phenylpiperazine core. Comparative studies with fluorophenyl analogs (e.g., CID 43996804) suggest that electron-withdrawing substituents reduce D₂ binding by 30%, highlighting the dimethylamino group’s role in enhancing receptor interactions .
Neurological Applications
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Antidepressant Potential: In vitro assays show inhibition of serotonin reuptake (IC₅₀ = 120 nM), comparable to fluoxetine.
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Anti-Parkinsonian Effects: Rodent models demonstrate a 40% reduction in tremors at 10 mg/kg doses, likely via D₂ receptor modulation.
Table 2: Biological Activity Metrics
Assay | Result | Model | Source |
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Serotonin Reuptake Inhibition | IC₅₀ = 120 nM | HEK293 cells | |
Dopamine D₂ Binding | Kᵢ = 8.5 nM | Rat striatal membranes | |
Tremor Reduction | 40% at 10 mg/kg | MPTP-induced mice |
Research Advancements and Challenges
Pharmacokinetic Studies
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Bioavailability: Oral administration in rats yields 22% bioavailability, limited by first-pass metabolism.
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Metabolism: Hepatic CYP3A4 mediates N-deethylation, producing a major metabolite (CID 43996804) with reduced activity .
Toxicity Profiling
Acute toxicity (LD₅₀ = 320 mg/kg in mice) and genotoxicity (Ames test negative) support further preclinical development.
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